methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate
Description
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of chiral centers at the 2nd and 4th positions of the pyrrolidine ring gives it unique stereochemical properties.
Properties
IUPAC Name |
methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZRASYGGJQCQ-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H](NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reaction of a suitable pyrrolidine derivative with methanol in the presence of a catalyst to introduce the methoxy group at the 4th position. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate: A stereoisomer with different chiral centers.
Ethyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate: An analog with an ethyl ester group instead of a methyl ester.
Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
